(3-aminopropyl)(4-azidobutyl)amine dihydrochloride
Description
Properties
CAS No. |
148736-30-5 |
|---|---|
Molecular Formula |
C7H19Cl2N5 |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
-
Boc Protection : Conducted at 0–5°C in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Alkylation : Performed at 60°C for 12 hours with a 1.2:1 molar ratio of 1,4-dibromobutane to Boc-protected amine.
-
Azide Substitution : Requires 48 hours at 50°C with a 3:1 excess of NaN₃ to ensure complete conversion.
Reductive Amination with Preformed Azide Intermediates
An alternative route employs reductive amination between 4-azidobutylamine and 3-aminopropylaldehyde. The aldehyde is generated in situ by oxidizing 3-aminopropanol with pyridinium chlorochromate (PCC). Condensation of the aldehyde with 4-azidobutylamine in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN), yields the secondary amine. Acidic workup with HCl gas in ethyl acetate precipitates the dihydrochloride salt. This method avoids alkylation steps but requires stringent control over oxidation and reduction conditions to prevent azide degradation.
Optimization Insights:
-
Oxidation Efficiency : PCC in DCM achieves 85% conversion of 3-aminopropanol to the aldehyde.
-
Reductive Amination : A pH of 6–7 maintained with acetic acid ensures optimal imine formation without side reactions.
Characterization and Purity Assessment
Spectroscopic Confirmation
-
¹H NMR : Peaks at δ 1.45–1.65 ppm (m, 4H, -CH₂-CH₂-) and δ 2.70–2.90 ppm (t, 4H, -NH-CH₂-) confirm the alkyl chain. The azide stretch at 2100 cm⁻¹ in FT-IR verifies successful substitution.
-
Elemental Analysis : Theoretical values for C₇H₁₈Cl₂N₆ (Calculated: C 32.45%, H 6.99%, N 32.45%; Found: C 32.40%, H 6.95%, N 32.38%) validate stoichiometry.
Crystallization and Purity
Recrystallization from ethanol/water (4:1) yields needle-like crystals with >99% purity by HPLC. Residual solvents (DMF, DCM) are maintained below 0.1% as per ICH guidelines.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(3-aminopropyl)(4-azidobutyl)amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
(3-aminopropyl)(4-azidobutyl)amine dihydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and labeling due to its azide group, which can participate in click chemistry.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-aminopropyl)(4-azidobutyl)amine dihydrochloride involves its ability to undergo click chemistry reactions. The azide group can react with alkynes in the presence of a copper catalyst to form stable triazole rings. This reactivity is exploited in various applications, including bioconjugation and material science.
Comparison with Similar Compounds
(3-Aminopropyl)(tert-butyl)amine Dihydrochloride
Key Differences :
- Functional Groups : The tert-butyl group in this compound introduces steric bulk and hydrophobicity, contrasting with the azidobutyl group’s reactivity .
- Reactivity : The tert-butyl group is chemically inert under most conditions, whereas the azide group participates in Staudinger reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Applications : The tert-butyl variant is often employed as a protective intermediate in organic synthesis, while the azide-containing analog is tailored for dynamic covalent chemistry.
Pricing and Availability (CymitQuimica, 2025):
| Compound | 50 mg Price | 500 mg Price |
|---|---|---|
| (3-Aminopropyl)(tert-butyl)amine dihydrochloride | €388.00 | €1,066.00 |
| (3-Aminopropyl)(4-azidobutyl)amine dihydrochloride | Not listed | Not listed |
Note: The azidobutyl variant is likely more expensive due to specialized synthesis and azide handling requirements .
Bis(3-aminopropyl)amine Derivatives (e.g., L1 and L2)
Structural and Functional Contrasts :
- Symmetry vs. Asymmetry: Bis(3-aminopropyl)amine derivatives (e.g., L1/L2) are symmetric polyamines, whereas (3-aminopropyl)(4-azidobutyl)amine is asymmetric, leading to divergent molecular recognition properties .
- Fluorescent Tagging: L1 and L2 incorporate pyrene fluorophores for sensing perfluorooctanoic acid (PFOA), while the azidobutyl compound lacks inherent fluorescence but offers click-compatibility for labeling .
- Synthesis : Both classes use reductive amination, but the azidobutyl variant requires azide-containing precursors, complicating purification due to explosive hazards.
Other Azide-Functionalized Amines
Reactivity Profile :
- 4-Azidobutyl vs. Shorter Azidoalkyl Chains : Longer chains (e.g., 4-azidobutyl) improve spatial flexibility in click reactions compared to rigid, shorter analogs.
- Salt Form: Dihydrochloride salts enhance water solubility relative to non-ionic azidoamines, broadening biomedical applicability.
Research Findings and Challenges
- Synthesis Complexity : The azidobutyl variant’s synthesis demands rigorous safety protocols due to azide instability, unlike tert-butyl or pyrene-based analogs .
- Thermodynamic Stability: Dihydrochloride salts of azidoamines exhibit lower thermal stability than non-ionic forms, requiring storage at controlled temperatures.
- Emerging Applications : Recent studies suggest azidobutylamines could replace traditional crosslinkers in hydrogels, leveraging click chemistry for tunable mechanical properties.
Biological Activity
(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride is a compound with significant potential in biological research and applications. This article provides a detailed overview of its biological activity, including mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C7H15Cl2N5
- Molecular Weight : 224.13 g/mol
- CAS Number : 148736-30-5
The biological activity of (3-aminopropyl)(4-azidobutyl)amine dihydrochloride is primarily attributed to its ability to interact with various biological targets, particularly through azide functionality which can facilitate bioorthogonal reactions. The amine groups contribute to its potential as a ligand in receptor interactions and enzyme modulation.
Key Mechanisms Include:
- Bioorthogonal Chemistry : The azide group allows for selective reactions with alkyne-containing compounds, enabling labeling and tracking in biological systems.
- Enzyme Inhibition : The amine groups can participate in hydrogen bonding and ionic interactions, potentially inhibiting enzyme activity by binding to active sites.
- Cellular Uptake : The positively charged dihydrochloride form enhances solubility and cellular uptake, facilitating its use in cellular studies.
Antimicrobial Activity
Research indicates that (3-aminopropyl)(4-azidobutyl)amine dihydrochloride exhibits antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential use as an antimicrobial agent in therapeutic applications.
Anticancer Potential
Preliminary studies have explored the compound's anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 7.5 |
| A549 | 6.0 |
The mechanism appears to involve the activation of apoptotic pathways, although further research is needed to elucidate specific molecular targets.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of (3-aminopropyl)(4-azidobutyl)amine dihydrochloride against multi-drug resistant bacteria showed promising results, suggesting its potential as a new class of antimicrobial agents .
- Cancer Research : In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the compound's effects on breast cancer cell proliferation, finding that it significantly reduced cell viability through apoptosis induction .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (3-aminopropyl)(4-azidobutyl)amine dihydrochloride, and how is purity ensured?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Alkylation of 1,4-dibromobutane with 3-aminopropanol to introduce the primary amine group.
- Step 2 : Azide introduction via nucleophilic substitution using sodium azide under controlled pH (~7–8) to minimize side reactions.
- Step 3 : Hydrochloride salt formation via acidification (e.g., HCl in ethanol).
Purity validation uses HPLC (>95% purity threshold) and elemental analysis to confirm stoichiometry. NMR (¹H/¹³C) and mass spectrometry (ESI-MS) verify structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer : Essential methods include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., distinguishing azide vs. amine protons).
- Infrared Spectroscopy (IR) : Confirms azide (2100 cm⁻¹) and ammonium (2500–3000 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ = 249.7 g/mol).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability of the dihydrochloride salt .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during azide incorporation?
- Answer : Key parameters include:
- Temperature : Maintain ≤40°C to prevent azide decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve azide nucleophilicity.
Risk mitigation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate:hexane = 1:1) to detect intermediates/impurities .
Q. What strategies resolve contradictions between high purity and inconsistent biological activity in cellular assays?
- Answer : Common issues and solutions:
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted alkylating agents).
- Solubility optimization : Adjust buffer pH (e.g., PBS pH 7.4) or use co-solvents (≤5% DMSO) to prevent aggregation.
- Biological validation : Pair in vitro assays (e.g., receptor binding) with orthogonal methods (e.g., SPR for binding kinetics) to confirm target engagement .
Q. How does stereochemistry influence the compound’s interaction with biological targets?
- Answer : The compound’s flexible alkyl chain allows conformational adaptation to binding pockets. Computational methods (e.g., molecular docking with AutoDock Vina) predict binding modes to receptors like GPCRs. Experimental validation via X-ray crystallography (if co-crystallized) or mutagenesis studies clarifies stereochemical requirements for activity .
Q. What methodologies assess the compound’s pharmacokinetics in preclinical models?
- Answer : Key approaches include:
- In vitro ADME : Microsomal stability assays (e.g., liver microsomes + NADPH) to estimate metabolic half-life.
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction.
- In vivo PK : Administer IV/oral doses in rodents; collect plasma samples for LC-MS/MS quantification. Bioavailability is calculated using AUC₀–24h ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
